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Compound of Interest

Compound Name: 2-lodobutane, (2S)-

Cat. No.: B8253716

(S)-2-lodobutane is a valuable chiral building block in organic synthesis, particularly for
introducing a secondary butyl group with a defined stereocenter. Its utility is prominent in the
development of pharmaceuticals and other complex chiral molecules. The stereospecific
synthesis of this compound is crucial to ensure the enantiomeric purity of the final products, as
different enantiomers can exhibit vastly different biological activities.

The protocol described herein employs a robust and highly stereospecific two-step method
starting from the readily available and less expensive chiral precursor, (R)-2-butanol. The
synthesis hinges on the principles of the Sn2 (Substitution Nucleophilic Bimolecular) reaction,
which is well-known for proceeding with a complete inversion of stereochemical configuration, a
phenomenon known as Walden inversion.[1][2]

The strategy involves two key transformations:

 Activation of the Hydroxyl Group: The hydroxyl group of (R)-2-butanol is a poor leaving
group. It is first converted into a tosylate (p-toluenesulfonate), which is an excellent leaving
group. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsClI) in the
presence of a base like pyridine. This step proceeds with retention of configuration at the
chiral center.

e Nucleophilic Substitution (Finkelstein Reaction): The resulting (R)-2-butyl tosylate is then
subjected to a Finkelstein reaction, where it is treated with sodium iodide (Nal) in acetone.[3]
[4] The iodide ion (I7) acts as the nucleophile, attacking the carbon atom bearing the tosylate
group from the side opposite to the leaving group (backside attack).[2][5] This Sn2
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displacement leads to the formation of (S)-2-iodobutane with an inverted stereochemistry.
The choice of acetone as a solvent is strategic; sodium tosylate is insoluble in acetone, and
its precipitation drives the equilibrium towards the product, ensuring a high yield.[4][6]

This method is highly reliable for producing (S)-2-iodobutane with high enantiomeric purity,
directly dependent on the enantiomeric excess of the starting (R)-2-butanol.

Data Summary
Table 1: Physicochemical Properties of (S)-2-lodobutane

Property Value Reference
IUPAC Name (2S)-2-iodobutane [7]

CAS Number 29882-56-2 [7]
Molecular Formula CaHol [7]
Molecular Weight 184.02 g/mol [7]

Boiling Point 119-120 °C [819]
Density 1.598 g/mL at 25 °C [8]

Specific Rotation [a] +15.90° (neat) [10]
Appearance Colorless liquid [8][11]

- Insoluble in water; soluble in
Solubility [8]
alcohol and ether.

Table 2: Typical Reaction Data and Expected Outcomes

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://en.wikipedia.org/wiki/Finkelstein_reaction
https://www.chemistry-online.com/lab/experiments/bromobutane-into-iodobutane-sn2-finkelstein-reaction/
https://pubchem.ncbi.nlm.nih.gov/compound/12475337
https://pubchem.ncbi.nlm.nih.gov/compound/12475337
https://pubchem.ncbi.nlm.nih.gov/compound/12475337
https://pubchem.ncbi.nlm.nih.gov/compound/12475337
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8369958.htm
https://www.chemsynthesis.com/base/chemical-structure-26482.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8369958.htm
https://www.pearson.com/channels/organic-chemistry/asset/cf8dff7d/a-solution-of-pure-s-2-iodobutane-15-90-in-acetone-is-allowed-to-react-with-radi
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8369958.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodobutane
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8369958.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8253716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

. Stage 2: Finkelstein
Parameter Stage 1: Tosylation .
Reaction

Starting Material (R)-2-butanol (R)-2-butyl tosylate

p-Toluenesulfonyl chloride ] ]
Key Reagents o Sodium lodide (Nal), Acetone
(TsCl), Pyridine

Typical Scale (molar) 0.1 mol 0.09 mol

Reaction Temperature 0 °C to Room Temperature Reflux (~56 °C)

Typical Reaction Time 4-6 hours 12-24 hours

Expected Yield >90% >85%

Expected Enantiomeric Excess ] >98% (assuming >99% e.e. for
Matches starting alcohol )

(e.e) starting alcohol)

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample.[12] It is calculated as:
e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)|[13]

Experimental Workflow and Reaction Mechanism

The overall process from the starting material to the final product is outlined below, followed by
a detailed illustration of the Sn2 mechanism responsible for the stereochemical inversion.
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Synthesis Workflow

(R)-2-Butanol
(Starting Material)

Step 1

Tosylation
(+ TsClI, Pyridine)

l

(R)-2-Butyl Tosylate
(Intermediate)

Step 2

Finkelstein Reaction
(Sn2 Nucleophilic Substitution
+ Nal, Acetone)

l

(S)-2-lodobutane
(Final Product)

Click to download full resolution via product page
Caption: Overall workflow for the synthesis of (S)-2-lodobutane.
Caption: Sn2 mechanism showing inversion of stereochemistry.

Detailed Experimental Protocols
Stage 1: Synthesis of (R)-2-butyl p-toluenesulfonate

Materials and Equipment:
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e (R)-2-butanol (>99% e.e.)

o p-Toluenesulfonyl chloride (TsCl)

e Anhydrous pyridine

o Diethyl ether

» 5% Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCOs) solution

e Anhydrous magnesium sulfate (MgSOa)

e Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

e In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-2-butanol (7.41
g, 0.1 mol) in anhydrous pyridine (50 mL).

e Cool the mixture to 0 °C in an ice bath.

e Slowly add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) in portions over 30 minutes,
ensuring the temperature remains below 5 °C.

» After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then at
room temperature for an additional 4 hours.

e Pour the reaction mixture into 200 mL of ice-cold water and stir for 15 minutes to precipitate
the product.

o Extract the aqueous mixture with diethyl ether (3 x 75 mL).

o Combine the organic extracts and wash successively with cold 5% HCI (2 x 100 mL) to
remove pyridine, followed by saturated NaHCOs solution (1 x 100 mL), and finally with brine
(1 x 100 mL).
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» Dry the organic layer over anhydrous MgSOu, filter, and concentrate the solvent using a
rotary evaporator to yield (R)-2-butyl tosylate as a colorless oil or white solid. The product
can be used in the next step without further purification if it appears clean.

Stage 2: Synthesis of (S)-2-lodobutane (Finkelstein
Reaction)

Materials and Equipment:

¢ (R)-2-butyl p-toluenesulfonate (from Stage 1)
e Sodium iodide (Nal), dried

e Anhydrous acetone

 Diethyl ether

¢ 5% Sodium thiosulfate (Na2S203) solution

o Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, separatory
funnel, rotary evaporator, distillation apparatus

Procedure:

In a 250 mL round-bottom flask, place dried sodium iodide (20.2 g, 0.135 mol) and
anhydrous acetone (120 mL).

e Add the (R)-2-butyl tosylate (20.5 g, 0.09 mol) to the flask.

» Equip the flask with a reflux condenser and heat the mixture to a gentle reflux with stirring. A
white precipitate of sodium tosylate should begin to form.[6]

o Continue refluxing for 18-24 hours. The progress of the reaction can be monitored by TLC.

o After the reaction is complete, cool the mixture to room temperature and filter to remove the
precipitated sodium tosylate.

o Evaporate the majority of the acetone from the filtrate using a rotary evaporator.
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 Partition the residue between diethyl ether (100 mL) and water (100 mL).

o Separate the layers and wash the organic layer with water (2 x 50 mL) and then with 5%
sodium thiosulfate solution (1 x 50 mL) to remove any traces of iodine.

» Dry the organic layer over anhydrous MgSOa, filter, and remove the diethyl ether by rotary
evaporation.

 Purification: The crude (S)-2-iodobutane can be purified by fractional distillation under
atmospheric pressure. Collect the fraction boiling at 119-120 °C.[8]

Characterization
The final product should be characterized to confirm its identity and purity.
» NMR Spectroscopy (*H and *3C): To confirm the structure of 2-iodobutane.

o Polarimetry: To determine the specific rotation. A positive sign of rotation ([a] = +15.90°)
confirms the (S)-enantiomer.[10]

e Chiral GC or HPLC: To determine the enantiomeric excess (e.e.) of the final product.

Safety and Handling

e 2-lodobutane is a flammable liquid and vapor.[7][11] It is also an irritant. All manipulations
should be performed in a well-ventilated fume hood.

» Pyridine is toxic and flammable. Avoid inhalation and skin contact.
o p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle with care.
o Acetone and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

o Always wear appropriate personal protective equipment (PPE), including safety goggles,
gloves, and a lab coat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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